molecular formula C14H15BF4O3 B13664412 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde

Cat. No.: B13664412
M. Wt: 318.07 g/mol
InChI Key: UGDJDOLFOAFHHA-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with fluorine, trifluoromethyl, and a dioxaborolane group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzaldehyde derivative.

    Borylation: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the use of a boronic acid or ester in the presence of a palladium catalyst.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety (dioxaborolane group) enables participation in palladium-catalyzed cross-coupling reactions. This reaction typically involves aryl halides or triflates to form biaryl structures, a cornerstone in pharmaceutical and materials synthesis.

Reaction Parameters Details
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃ or Na₂CO₃
Solvent THF or DMF
Temperature 80–100°C
Key Products Biaryl derivatives with trifluoromethyl and aldehyde functionalities

The aldehyde group remains inert under these conditions but may require protection in multi-step syntheses .

Aldehyde Functional Group Reactivity

The benzaldehyde group undergoes classical transformations, including oxidation, reduction, and nucleophilic addition.

Oxidation

  • Reagents: KMnO₄, CrO₃, or TEMPO/oxone

  • Product: 2-Fluoro-3-(dioxaborolan-yl)-6-(trifluoromethyl)benzoic acid

  • Conditions: Aqueous acidic or basic media at 25–60°C .

Reduction

  • Reagents: NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd-C)

  • Product: Primary alcohol derivative (C₁₄H₁₇BF₄O₃)

  • Selectivity: Boronic ester stability requires mild conditions (e.g., NaBH₄ in THF at 0°C) .

Nucleophilic Addition

  • Examples: Grignard reagents, hydrazines, or amines

  • Products: Secondary alcohols, hydrazones, or imines

  • Challenges: Steric hindrance from the trifluoromethyl group may slow kinetics .

Boronic Ester Transesterification

The pinacol boronic ester can undergo ligand exchange with diols (e.g., catechol) to modulate solubility or reactivity.

Transesterification Conditions Outcomes
Diol Catechol, ethylene glycol
Catalyst Acidic (e.g., TsOH) or anhydrous conditions
Application Tuning solubility for aqueous-phase reactions or polymer synthesis

Stability and Handling Considerations

  • Thermal Stability: Decomposes above 150°C; store at 2–8°C .

  • Moisture Sensitivity: Hydrolyzes slowly in humid environments to form boronic acid.

  • Light Sensitivity: Requires amber glassware for long-term storage .

Scientific Research Applications

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its unique fluorinated and boron-containing structure.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its reactive functional groups.

    Pathways Involved: It can participate in various biochemical pathways, including those involving oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde: Similar structure but with a different position of the trifluoromethyl group.

    2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde: Another positional isomer with the trifluoromethyl group at the 4-position.

Uniqueness

The uniqueness of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in certain synthetic applications and research contexts.

Biological Activity

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde is a synthetic compound notable for its potential applications in pharmaceuticals and agrochemicals. Its unique structure incorporates a fluorine atom and a dioxaborolane moiety, which contribute to its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.

  • Molecular Formula : C13H16BFO3
  • Molar Mass : 250.07 g/mol
  • CAS Number : 1112209-40-1
  • Solubility : Slightly soluble in water .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane penetration and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • MIC Values : Some derivatives have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Mycobacterium tuberculosis, indicating potential as antibacterial agents .
CompoundMIC (μg/mL)Target
Compound A4–8Staphylococcus aureus
Compound B0.5–1.0Mycobacterium tuberculosis

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound can inhibit cell proliferation effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of benzaldehyde compounds against resistant strains of bacteria. The results showed that certain derivatives had potent activity against multidrug-resistant strains with MIC values significantly lower than traditional antibiotics .

Case Study 2: Anticancer Potential

Research conducted on a series of fluorinated benzaldehydes revealed that one derivative exhibited a high rate of apoptosis in breast cancer cells. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles are crucial:

  • Irritancy : Classified as an irritant; precautions should be taken when handling .
  • Toxicological Assessment : Preliminary studies indicate a need for further investigation into chronic toxicity and long-term effects.

Properties

Molecular Formula

C14H15BF4O3

Molecular Weight

318.07 g/mol

IUPAC Name

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C14H15BF4O3/c1-12(2)13(3,4)22-15(21-12)10-6-5-9(14(17,18)19)8(7-20)11(10)16/h5-7H,1-4H3

InChI Key

UGDJDOLFOAFHHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)C=O)F

Origin of Product

United States

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